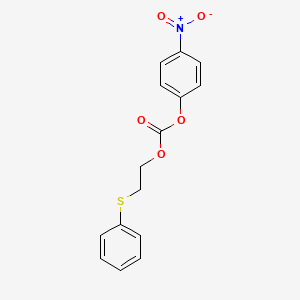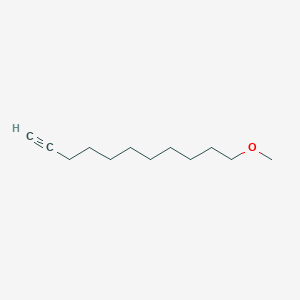![molecular formula C28H30O4 B12543316 1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene] CAS No. 143522-21-8](/img/structure/B12543316.png)
1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene] is a complex organic compound with a molecular formula of C({22})H({22})O(_{4}) This compound is characterized by its unique structure, which includes a phenylenebis(methyleneoxy) core and methoxy-substituted benzene rings with prop-2-en-1-yl groups
Méthodes De Préparation
The synthesis of 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene] typically involves multiple steps. One common synthetic route includes the reaction of 1,4-bis(bromomethyl)benzene with 2-methoxy-4-(prop-2-en-1-yl)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the prop-2-en-1-yl groups to propyl groups.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like boron tribromide or aluminum chloride.
Applications De Recherche Scientifique
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mécanisme D'action
The mechanism of action of 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene] involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes, leading to cell lysis. In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene] can be compared with similar compounds such as:
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-methoxybenzene): This compound lacks the prop-2-en-1-yl groups, making it less reactive in certain chemical reactions.
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[4-(chloromethyl)benzene]: The presence of chloromethyl groups makes this compound more suitable for nucleophilic substitution reactions.
These comparisons highlight the unique structural features and reactivity of 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene], making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
143522-21-8 |
|---|---|
Formule moléculaire |
C28H30O4 |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
2-methoxy-1-[[4-[(2-methoxy-4-prop-2-enylphenoxy)methyl]phenyl]methoxy]-4-prop-2-enylbenzene |
InChI |
InChI=1S/C28H30O4/c1-5-7-21-13-15-25(27(17-21)29-3)31-19-23-9-11-24(12-10-23)20-32-26-16-14-22(8-6-2)18-28(26)30-4/h5-6,9-18H,1-2,7-8,19-20H2,3-4H3 |
Clé InChI |
KIEDKGRNZSFWQX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CC=C)OCC2=CC=C(C=C2)COC3=C(C=C(C=C3)CC=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one](/img/structure/B12543245.png)



![tert-Butyl [4-(dimethylamino)benzoyl]carbamate](/img/structure/B12543262.png)
![11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol](/img/structure/B12543268.png)

![2-[4,7,10-Tris(cyanomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetonitrile](/img/structure/B12543280.png)
![3-[2,5-Bis(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B12543290.png)




